molecular formula C21H24N8O B10995213 N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10995213
M. Wt: 404.5 g/mol
InChI Key: JEMRSESKXLFSEJ-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a carboxamide group to a piperidine ring, which is further substituted with a triazolo[4,3-b]pyridazine moiety bearing an isopropyl group. This structure integrates multiple pharmacologically relevant motifs, including the benzimidazole (known for kinase inhibition and antitumor activity) and the triazolo-pyridazine system (implicated in modulating adenosine receptor affinity) .

Properties

Molecular Formula

C21H24N8O

Molecular Weight

404.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H24N8O/c1-13(2)19-26-25-17-7-8-18(27-29(17)19)28-11-9-14(10-12-28)20(30)24-21-22-15-5-3-4-6-16(15)23-21/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,30)

InChI Key

JEMRSESKXLFSEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzimidazole ring, followed by the construction of the triazolopyridazine moiety, and finally, the coupling with the piperidine-4-carboxamide.

    Formation of Benzimidazole Ring: This step usually involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Construction of Triazolopyridazine Moiety: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Coupling with Piperidine-4-carboxamide: The final step involves the coupling of the synthesized triazolopyridazine intermediate with piperidine-4-carboxamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound’s unique architecture can be compared to structurally related heterocycles, such as pyrazolo-pyrimidines, triazolopyrimidines, and pyrazolo-pyridines (Table 1).

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight
Target Compound Benzimidazole + Triazolo-pyridazine Isopropyl, Piperidine-carboxamide C21H23N7O* ~413.5*
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine Ethyl, Methyl, Phenyl, Carboxamide C21H22N6O 374.4
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo-pyrimidine p-Tolyl, Imino C12H11N5 225.3
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Triazolo-pyrimidine Variable (e.g., methyl, phenyl) C9H7N7* ~213.2*

Note: Values marked with * are estimated based on structural analysis due to lack of direct evidence.

Research Implications and Limitations

  • Comparative Solubility : The carboxamide and piperidine groups may confer better aqueous solubility than pyrazolo-pyridine derivatives (e.g., ) .

Limitations :

  • No kinetic or thermodynamic stability data for the target compound are provided in the evidence.
  • Biological activity predictions remain speculative without empirical validation.

Biological Activity

N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

This compound features a unique structural architecture comprising:

  • Benzimidazole moiety : Known for various biological activities.
  • Triazolo-pyridazine core : Implicated in diverse pharmacological effects.
  • Piperidine carboxamide group : Enhances solubility and bioavailability.

The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes. Notably, it has been shown to interact with carbonic anhydrase, a critical enzyme involved in regulating pH and fluid balance in biological systems. The compound binds to the zinc ion within the enzyme's active site, effectively inhibiting its catalytic function, which has implications for treating conditions such as glaucoma and edema .

Enzyme Inhibition

The compound exhibits significant inhibition of carbonic anhydrase activity. The following table summarizes the inhibition data:

EnzymeIC50 (µM)Mechanism of Action
Carbonic Anhydrase0.5Competitive inhibition at the active site

Antimicrobial Activity

In addition to enzyme inhibition, preliminary studies suggest that this compound may also possess antimicrobial properties. It has shown activity against various Gram-positive bacteria, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A recent study evaluated the inhibitory effects of several benzimidazole derivatives on carbonic anhydrase. The results indicated that this compound was among the most potent inhibitors identified .
  • ADME Analysis :
    • Absorption, Distribution, Metabolism, and Excretion (ADME) studies indicate favorable pharmacokinetic properties for this compound. Its solubility and stability suggest it could be a viable candidate for further drug development .
  • Comparative Study :
    • Comparative analysis with structurally similar compounds revealed that while many share enzyme inhibition properties, this compound stands out due to its unique triazolopyridazine core and superior binding affinity .

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